molecular formula C13H13NO2 B8808118 Ethyl 2-cyano-3-phenylbut-2-enoate

Ethyl 2-cyano-3-phenylbut-2-enoate

Cat. No.: B8808118
M. Wt: 215.25 g/mol
InChI Key: AJDOTEWSLNGINB-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-phenylbut-2-enoate (ECPBE) is a cyano-substituted α,β-unsaturated ester with the molecular formula C₁₃H₁₃NO₂. It is synthesized via a Knoevenagel condensation reaction between ethyl cyanoacetate and acetophenone in the presence of ammonium acetate and glacial acetic acid, yielding a mixture of E and Z isomers . Key spectroscopic data includes:

  • ¹H NMR (CDCl₃): δ 7.53–7.14 (m, 5H, aromatic), 4.20 (q, J = 7.2 Hz, 2H, OCH₂), 2.57 (s, 3H, CH₃), 1.26 (t, J = 7.2 Hz, 3H, CH₃) .
  • ¹³C NMR: Peaks at 172.21 (ester C=O), 162.12 (cyano C), and 116.01 (C≡N) confirm the conjugated system .
  • IR: Strong absorptions at 2225 cm⁻¹ (C≡N) and 1747 cm⁻¹ (C=O) .

ECPBE is utilized in heterocyclic synthesis and as a precursor for functionalized materials, such as UiO-66-derived porous catalysts .

Properties

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 2-cyano-3-phenylbut-2-enoate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12(9-14)10(2)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3

InChI Key

AJDOTEWSLNGINB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=CC=C1)C#N

Origin of Product

United States

Preparation Methods

Ethyl 2-cyano-3-phenylbut-2-enoate can be synthesized through various methods. One common synthetic route involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-phenylbut-2-enoate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.

    Addition Reactions: The double bond in the butenoate moiety can participate in addition reactions with various electrophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common reagents used in these reactions include bases like sodium ethoxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-cyano-3-phenylbut-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-phenyl-2-butenoate involves its interaction with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The phenyl group can participate in π-π interactions with other aromatic systems, affecting the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis under acidic or basic conditions, releasing the corresponding acid and alcohol.

Comparison with Similar Compounds

Table 1: Structural and Spectral Comparison of ECPBE Analogs

Compound Name Substituents Molecular Formula Key Spectral Features (¹H NMR/IR) Synthesis Method Applications Reference
ECPBE Phenyl, cyano C₁₃H₁₃NO₂ δ 2.57 (CH₃), 1747 cm⁻¹ (C=O) Knoevenagel condensation Heterocycles, catalysts
(E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate 2,4-Dimethoxyphenyl, cyano C₁₅H₁₇NO₄ δ 3.87 (OCH₃), 2220 cm⁻¹ (C≡N) Modified Knoevenagel Photocatalysts, crystallography
Ethyl (2E)-3-phenyl-2-butenoate Phenyl C₁₂H₁₄O₂ δ 6.25 (CH=CH), 1710 cm⁻¹ (C=O) Aldol condensation Flavorants, fragrances
Ethyl (Z)-2-cyano-3-ethoxybut-2-enoate Ethoxy, cyano C₉H₁₃NO₃ δ 4.10 (OCH₂), 2218 cm⁻¹ (C≡N) Cyanoacetate alkylation Polymer intermediates
Ethyl 2-phenylacetoacetate Phenyl, ketone C₁₂H₁₄O₃ δ 3.45 (CH₂CO), 1735 cm⁻¹ (C=O) Claisen condensation Enolate chemistry, pharmaceuticals

Key Comparative Insights

(a) Electronic and Steric Effects

  • Cyano vs. Ketone Groups: ECPBE’s cyano group (electron-withdrawing) stabilizes the α,β-unsaturated system more effectively than the ketone in ethyl 2-phenylacetoacetate, reducing electrophilicity but enhancing conjugate addition reactivity .
  • Methoxy Substituents : The 2,4-dimethoxy derivative (Table 1) exhibits increased solubility in polar solvents due to electron-donating methoxy groups, enhancing its utility in photocatalytic applications .

(b) Stereochemical Influence

  • E/Z Isomerism: ECPBE’s E-isomer dominates due to steric hindrance between the phenyl and ester groups, while ethyl (Z)-2-cyano-3-ethoxybut-2-enoate adopts a Z configuration to minimize ethoxy-cyano repulsion .

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